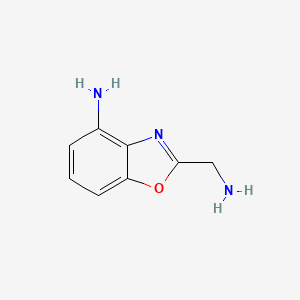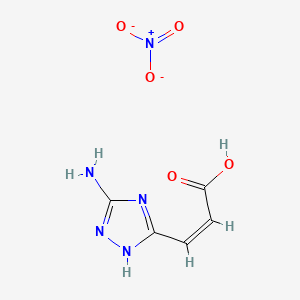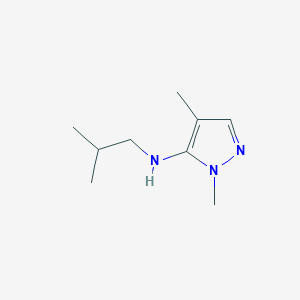![molecular formula C11H16F3N3O B11728576 {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728576.png)
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrazole ring and an oxolane (tetrahydrofuran) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the pyrazole ring formation, followed by the introduction of the trifluoromethyl group and the oxolane moiety. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of catalysts and advanced purification methods, such as chromatography, can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in THF or sodium borohydride in ethanol.
Substitution: Sodium azide in DMSO or potassium cyanide in water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amine: Lacks the oxolane moiety, which may affect its solubility and reactivity.
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)amine]: Similar structure but with different substitution patterns, leading to variations in chemical properties.
Uniqueness
The presence of both the trifluoromethyl group and the oxolane moiety in {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine makes it unique compared to other similar compounds
Eigenschaften
Molekularformel |
C11H16F3N3O |
|---|---|
Molekulargewicht |
263.26 g/mol |
IUPAC-Name |
N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C11H16F3N3O/c1-17-10(11(12,13)14)8(6-16-17)5-15-7-9-3-2-4-18-9/h6,9,15H,2-5,7H2,1H3 |
InChI-Schlüssel |
UTRWTRYYFAHWHR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)CNCC2CCCO2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester](/img/structure/B11728503.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11728507.png)
![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728510.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11728523.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728534.png)
![(3-ethoxypropyl)({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728538.png)

![[2-(4-fluorophenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728553.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728560.png)


![[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B11728573.png)

